CGP37157 - 75450-34-9

CGP37157

Catalog Number: EVT-263817
CAS Number: 75450-34-9
Molecular Formula: C15H11Cl2NOS
Molecular Weight: 324.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one, commonly referred to as CGP37157, is a benzothiazepine derivative of clonazepam. [] Its primary use in scientific research is as a tool for investigating the role of mitochondrial calcium (Ca²⁺) handling. While initially thought to be a selective inhibitor of the mitochondrial Na⁺/Ca²⁺ exchanger (mNCX), further research has revealed that CGP37157 can affect other Ca²⁺ transport systems as well. [, ]

Future Directions
  • Developing more selective inhibitors of the mNCX: This would allow for more precise investigations of the role of mitochondrial Ca²⁺ handling in various cellular processes. []
  • Further exploring the therapeutic potential of CGP37157 and its analogs: This includes investigating its use in treating neurodegenerative diseases, cancer, and other conditions. [, , ]
  • Investigating the interplay between mitochondrial Ca²⁺ handling and other cellular processes: This includes further exploring its role in autophagy, ER Ca²⁺ refilling, and cellular bioenergetics. [, ]

Diltiazem

    Relevance: CGP37157 is a benzothiazepine analog of diltiazem, indicating a structural similarity between the two compounds. [] This structural resemblance suggests that CGP37157 might also interact with calcium channels, albeit with a different selectivity profile compared to diltiazem.

ITH12505

    Compound Description: ITH12505 is an isosteric analog of CGP37157, differing only by the replacement of the chlorine atom at the C2' position of the phenyl ring with a methyl group. ITH12505 has demonstrated similar neuroprotective effects to CGP37157 in various models, including chromaffin cells and hippocampal slices subjected to stress. Notably, ITH12505 displayed superior neuroprotective activity in SH-SY5Y cells stressed with oligomycin A/rotenone, a model of Parkinson’s disease, where CGP37157 was ineffective. []

Nimodipine

    Relevance: Nimodipine's mechanism of action as an L-type calcium channel blocker is relevant to the research on CGP37157, as the latter has been shown to inhibit L-type voltage-dependent Ca2+ channels in addition to its effects on the mitochondrial Na+/Ca2+ exchanger. [, ]

ITH14001

    Compound Description: ITH14001 is a novel multitarget hybrid molecule designed by combining structural elements of CGP37157 and nimodipine. This hybrid compound was synthesized to target both the mitochondrial Na+/Ca2+ exchanger (mNCX) and L-type voltage-dependent calcium channels (VDCCs) for enhanced neuroprotection. []

    Relevance: Lipoic acid has been investigated as a potential neuroprotective agent, particularly for its antioxidant and NRF2-inducing properties. [] Considering the neuroprotective effects attributed to CGP37157, researchers explored hybrid compounds incorporating structural features of both CGP37157 and lipoic acid. These hybrids aimed to combine the neuroprotective actions of CGP37157 with the antioxidant and NRF2-inducing capabilities of lipoic acid, potentially leading to synergistic or enhanced therapeutic benefits in neurodegenerative diseases.

Aza-CGP37157

  • Relevance: Aza-CGP37157 has been investigated for its potential therapeutic benefits in Alzheimer's disease (AD). [] Researchers have synthesized hybrid compounds by conjugating aza-CGP37157 with lipoic acid to create molecules with multiple functionalities. [] These hybrid compounds aim to leverage the potential neuroprotective effects of aza-CGP37157 along with the antioxidant and NRF2-inducing properties of lipoic acid. The rationale behind these hybrids is to target multiple pathways implicated in AD pathogenesis, potentially leading to a more comprehensive therapeutic approach.
Source and Classification

CGP37157 was first synthesized and characterized in the context of studying mitochondrial calcium handling. It belongs to the class of benzothiazepines, a group of compounds noted for their diverse biological activities, including calcium channel blocking and neuroprotective effects. The compound has been extensively studied for its effects on neuronal cells, particularly in models of excitotoxicity and oxidative stress .

Synthesis Analysis

Methods and Technical Details

The synthesis of CGP37157 typically involves several steps, including the formation of key intermediates through reactions such as ortho-lithiation followed by nucleophilic substitution. For instance, one method involves using pivaloyl chloride to protect an amine, which is then reacted with aromatic aldehydes under lithiation conditions to yield the desired benzothiazepine structure .

The synthesis can also be optimized using microwave-assisted techniques to enhance reaction efficiency and yield. For example, reactions conducted at elevated temperatures can significantly improve the formation of the desired product while minimizing by-products .

Molecular Structure Analysis

Structure and Data

CGP37157 has a complex molecular structure characterized by a benzothiazepine core. The chemical formula is C17H18ClN2OSC_{17}H_{18}ClN_2OS, and it features a chlorine atom on the phenyl ring, which contributes to its lipophilicity. Key structural features include:

Chemical Reactions Analysis

Reactions and Technical Details

CGP37157 undergoes various chemical reactions that are essential for its pharmacological activity. Its primary reaction mechanism involves blocking mitochondrial sodium/calcium exchangers, which leads to altered calcium homeostasis within cells. This action can prevent excitotoxic damage caused by excessive calcium influx during pathological conditions.

In laboratory settings, CGP37157 has been utilized in high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to quantify its concentration in biological samples, demonstrating its stability under experimental conditions .

Mechanism of Action

Process and Data

The mechanism of action of CGP37157 revolves around its ability to inhibit mitochondrial sodium/calcium exchangers at submicromolar concentrations. This inhibition leads to:

  • Reduced calcium efflux: Prevents excessive intracellular calcium levels that can lead to neuronal cell death.
  • Neuroprotection: Protects against excitotoxicity induced by glutamate or ischemic conditions by stabilizing mitochondrial function.

Research indicates that CGP37157 also interacts with voltage-dependent calcium channels at higher concentrations, further contributing to its neuroprotective effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CGP37157 exhibits several notable physical and chemical properties:

  • Solubility: It is highly lipophilic with poor water solubility, which presents challenges for formulation and delivery.
  • Stability: The compound remains stable under physiological conditions but shows variable solubility depending on the formulation used (e.g., inclusion complexes with cyclodextrins) .
  • Molecular weight: 334.85 g/mol.

These properties influence its pharmacokinetic profile and therapeutic efficacy.

Applications

Scientific Uses

CGP37157 is primarily used in scientific research focused on:

  • Neuroscience: Investigating mechanisms of neuroprotection against excitotoxicity and oxidative stress.
  • Mitochondrial research: Studying calcium handling in mitochondria and its implications in diseases like Alzheimer's disease and other neurodegenerative conditions.
  • Drug development: Serving as a lead compound for synthesizing derivatives with improved pharmacokinetic properties aimed at enhancing therapeutic outcomes in neurological disorders .
Molecular Mechanisms of Action

Inhibition of Mitochondrial Na+/Ca²⁺ Exchanger (NCLX)

Role in Mitochondrial Ca²⁺ Efflux Regulation

CGP37157 is a benzothiazepine derivative that primarily functions as a potent and selective inhibitor of the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX), the dominant pathway for Ca²⁺ extrusion from mitochondria. By binding to NCLX, CGP37157 blocks the exchange of mitochondrial Ca²⁺ with cytosolic Na⁺, effectively trapping Ca²⁺ within the mitochondrial matrix. This inhibition occurs at submicromolar concentrations (IC₅₀ ~0.5–1 μM) and is reversible upon washout. The molecular binding site involves key residues in the α-1 and α-2 repeat regions of NCLX, which are critical for ion translocation. This targeted action disrupts the mitochondrial Ca²⁺ cycling dynamics, leading to sustained matrix Ca²⁺ accumulation during cellular activation [1] [2] [7].

Impact on Mitochondrial Ca²⁺ Buffering Capacity

The pharmacological inhibition of NCLX by CGP37157 significantly enhances mitochondrial Ca²⁺ buffering capacity, particularly during cytosolic Ca²⁺ overload scenarios. In neuronal models, this manifests as:

  • Prolonged mitochondrial Ca²⁺ retention: Mitochondria pre-treated with CGP37157 exhibit a 37% increase in Ca²⁺ retention time during acetylcholine stimulation, delaying efflux kinetics by >50% [2].
  • Protection against excitotoxicity: By maintaining elevated matrix Ca²⁺, CGP37157 prevents pathological mitochondrial permeability transition pore (mPTP) opening, reducing cell death by 60–75% in NMDA-insulted cortical neurons [2] [4].
  • Tissue-specific effects: Brain and heart mitochondria show robust Na⁺-dependent Ca²⁺ efflux sensitive to CGP37157 (80–90% inhibition), while liver mitochondria are unresponsive, indicating tissue-specific reliance on NCLX [7] (Table 1).

Table 1: Tissue-Specific Effects of CGP37157 on Mitochondrial Ca²⁺ Efflux

TissueBasal Na⁺-Dependent Efflux RateCGP37157 Inhibition (%)Li⁺ Substitution Efficacy
BrainHigh85–90%70% reduction
HeartModerate80–85%65% reduction
LiverLow/Undetectable<5%No effect

Modulation of Voltage-Gated Ca²⁺ Channels (VGCCs)

Blockade of L-Type Ca²⁺ Channels in Neuronal Models

Beyond mitochondrial targets, CGP37157 directly inhibits voltage-gated L-type Ca²⁺ channels (VGCCs) in excitable cells. In cortical neurons:

  • Concentration-dependent blockade: 10 μM CGP37157 reduces high-K⁺-induced cytosolic Ca²⁺ influx by 45–50%, comparable to the classical VGCC blocker nifedipine [2] [4].
  • Mechanism: CGP37157 binds to the α1-subunit of L-type channels, shifting voltage-dependent inactivation to more negative potentials and reducing channel open probability.
  • Functional impact: This blockade diminishes NMDA-induced mitochondrial Ca²⁺ overload by 35–40%, decoupling excitotoxic stimuli from downstream metabolic failure [4] [8].

Table 2: Comparative Inhibition of Ca²⁺ Entry Pathways by CGP37157

TargetCell TypeConcentration (μM)Inhibition EfficacyFunctional Outcome
L-Type VGCCsCortical neurons1045–50%Reduced excitotoxic death
CALHM1HeLa transfectants1–2070% at 10 μMAttenuated Aβ toxicity
Plasma membrane NCXDorsal root ganglion2030–40%Modulated Ca²⁺ clearance kinetics

Synergistic Effects with Plasma Membrane Ca²⁺ Transporters

CGP37157 exhibits multi-target engagement at the plasma membrane:

  • Na⁺/Ca²⁺ exchanger (NCX) inhibition: At higher concentrations (20–50 μM), CGP37157 reduces forward-mode NCX activity by 30–40%, slowing Ca²⁺ extrusion from the cytosol [3] [6].
  • CALHM1 channel modulation: In HeLa cells expressing calcium homeostasis modulator 1 (CALHM1), 10 μM CGP37157 suppresses Ca²⁺ entry by 70% during "add-back" assays, independent of extracellular Ca²⁺ concentrations [3] [8].
  • Integrated Ca²⁺ regulation: Simultaneous blockade of VGCCs, NCX, and CALHM1 creates a "cytosolic Ca²⁺-buffering triad," reducing peak cytosolic Ca²⁺ transients by 60–75% during pathological depolarization. This synergy underlies CGP37157's neuroprotection in stroke models, where it reduces infarct volume by 40% [5] [8].

Interaction with CALHM1 Channels

Influence on Cytosolic and Mitochondrial Ca²⁺ Oscillations

CGP37157 is a pioneering pharmacological modulator of CALHM1, a voltage-gated Ca²⁺ channel implicated in Alzheimer’s disease pathophysiology:

  • Concentration-response: CGP37157 (1–20 μM) reduces CALHM1-mediated Ca²⁺ influx in heterologous systems with an IC₅₀ of ~5 μM, without depleting endoplasmic reticulum (ER) stores [3] [8].
  • Gating modulation: Unlike non-selective blockers (e.g., Co²⁺ or Gd³⁺), CGP37157 stabilizes CALHM1 in a closed conformation during membrane depolarization, altering channel kinetics rather than pore occlusion.
  • Dual-phase mitochondrial impact: By attenuating CALHM1-dependent cytosolic Ca²⁺ surges, CGP37157 indirectly reduces mitochondrial Ca²⁺ uptake by 50% in CALHM1-overexpressing neurons. This prevents mitochondrial permeability transition and ROS overproduction [3] [5].

Table 3: Pathophysiological Implications of CALHM1 Modulation by CGP37157

Pathology ModelInterventionEffect on Ca²⁺ DynamicsDownstream Outcome
OGD/Reox in hippocampusCGP37157 (10 μM)↓ Cytosolic Ca²⁺ overload by 60%50% reduction in neuronal death
Aβ toxicityCALHM1 KO + CGP37157Normalized [Ca²⁺]cyt oscillationsReduced amyloidogenic processing
P86L-CALHM1 mutationCGP37157 (10 μM)Restored mitochondrial Ca²⁺ uptake kineticsPrevented necrotic degeneration

Properties

CAS Number

75450-34-9

Product Name

CGP37157

IUPAC Name

7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2-one

Molecular Formula

C15H11Cl2NOS

Molecular Weight

324.2 g/mol

InChI

InChI=1S/C15H11Cl2NOS/c16-9-5-6-13-11(7-9)15(20-8-14(19)18-13)10-3-1-2-4-12(10)17/h1-7,15H,8H2,(H,18,19)

InChI Key

KQEPIRKXSUIUTH-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Cgp 37157; Cgp-37157; Cgp37157.

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3Cl

Isomeric SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)[C@@H](S1)C3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.